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Abstract
Cyclaniliprole is a second-generation anthranilic diamide insecticide that exhibits broad-

spectrum efficacy against various insect pests. Its mode of action involves the modulation of

insect ryanodine receptors, leading to uncontrolled calcium release and subsequent paralysis

and death of the target pest. This technical guide provides a comprehensive overview of a

convergent synthesis pathway for cyclaniliprole, detailing the preparation of its key

intermediates and the final assembly of the molecule. The experimental protocols provided are

based on published literature and are intended to serve as a valuable resource for researchers

in the fields of agrochemical synthesis and drug development.

Overview of the Synthetic Strategy
The synthesis of cyclaniliprole is achieved through a convergent approach, which involves the

independent synthesis of two key intermediates, followed by their coupling and subsequent

functional group manipulations. The two primary building blocks are:

Intermediate A: 2-amino-3-bromo-5-chloro-N-(1-cyclopropylethyl)benzamide

Intermediate B: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

The overall synthetic pathway can be visualized as follows:
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Figure 1: Convergent synthesis pathway of Cyclaniliprole.
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Synthesis of Intermediates
Synthesis of Intermediate A: 2-amino-3-bromo-5-chloro-
N-(1-cyclopropylethyl)benzamide
The synthesis of this anthranilic acid derivative proceeds in four main steps, starting from 5-

chloro-2-nitrobenzoic acid.

5-chloro-2-nitrobenzoic acid
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2-nitrobenzamide
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Figure 2: Synthesis workflow for Intermediate A.

Step 1: Synthesis of 5-chloro-N-(1-cyclopropylethyl)-2-nitrobenzamide To a solution of 5-chloro-

2-nitrobenzoic acid in a suitable solvent (e.g., dichloromethane), a coupling agent (e.g., thionyl

chloride or a carbodiimide) is added. The reaction mixture is stirred at room temperature,

followed by the addition of 1-cyclopropylethylamine. The reaction is monitored by thin-layer

chromatography (TLC) until completion. The crude product is obtained after an aqueous

workup and purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-amino-5-chloro-N-(1-cyclopropylethyl)benzamide The nitro group of 5-

chloro-N-(1-cyclopropylethyl)-2-nitrobenzamide is reduced to an amine. A common method is

the use of iron powder in the presence of an acid such as acetic acid or hydrochloric acid.[1]

The reaction is typically carried out at elevated temperatures. After completion, the iron salts

are filtered off, and the product is extracted into an organic solvent.

Step 3: Synthesis of 2-amino-3-bromo-5-chloro-N-(1-cyclopropylethyl)benzamide (Intermediate

A) The final step is the bromination of the aromatic ring. This can be achieved by treating 2-

amino-5-chloro-N-(1-cyclopropylethyl)benzamide with a brominating agent like bromine in a

suitable solvent. The reaction conditions need to be carefully controlled to ensure selective

bromination at the desired position. The final product, Intermediate A, is then purified.

Synthesis of Intermediate B: 3-bromo-1-(3-chloro-2-
pyridinyl)-1H-pyrazole-5-carboxylic acid
The synthesis of this key pyrazole carboxylic acid intermediate is a multi-step process starting

from 2,3-dichloropyridine.
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Figure 3: Synthesis workflow for Intermediate B.
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Step 1: Synthesis of (3-chloropyridin-2-yl)hydrazine 2,3-dichloropyridine is reacted with

hydrazine hydrate in a suitable solvent like ethanol at reflux.

Step 2: Cyclization The resulting hydrazine derivative is condensed with diethyl maleate in the

presence of a base such as sodium ethoxide to form the pyrazolidinone ring.

Step 3: Bromination The pyrazolidinone is then treated with a brominating agent like

phosphorus oxybromide in a solvent such as acetonitrile to yield the corresponding brominated

pyrazoline.

Step 4: Oxidation (Dehydrogenation) The pyrazoline is oxidized to the aromatic pyrazole. This

can be achieved using an oxidizing agent like potassium persulfate in the presence of sulfuric

acid in acetonitrile.

Step 5: Hydrolysis The final step is the hydrolysis of the ester group to the carboxylic acid. This

is typically done under basic conditions (e.g., using sodium hydroxide) followed by acidification

to yield Intermediate B. This final step can achieve a high yield and purity.

Final Assembly of Cyclaniliprole
The final stage of the synthesis involves the coupling of Intermediate A and Intermediate B,

followed by a series of transformations to yield the final product.
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Figure 4: Final assembly workflow for Cyclaniliprole.
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Step 1: Coupling and Benzoxazinone Formation Intermediate A and Intermediate B are coupled

in the presence of a coupling agent. One reported method involves the use of methanesulfonyl

chloride and a base like 3-picoline.[2] This reaction proceeds via the formation of a

benzoxazinone intermediate.

Step 2: Reaction with Amine The benzoxazinone intermediate is then reacted with an

appropriate amine to form the anthranilic diamide structure.

Step 3: Béchamp Reduction A subsequent Béchamp reduction is carried out.[2]

Step 4: Sandmeyer Reaction The synthesis is completed by a Sandmeyer reaction to install the

final bromine atom, yielding cyclaniliprole.[2]

An alternative final coupling step has been described where 2-amino-3-bromo-5-chloro-N-(1-

cyclopropylethyl)benzamide is reacted with phenyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-

pyrazole-5-carboxylate in the presence of potassium tert-butoxide and anhydrous sodium

sulfate in dimethyl sulfoxide. The reaction is carried out at room temperature. The product is

then isolated by extraction with ethyl acetate and purified by silica gel column chromatography.

Quantitative Data
The following table summarizes the available quantitative data for the synthesis of

cyclaniliprole and its intermediates. It is important to note that yields can vary significantly

based on the specific reaction conditions and scale of the synthesis.
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Step Reactants
Reagents
and
Conditions

Yield Purity Reference

Overall

Synthesis

5-chloro-2-

nitrobenzoic

acid, 1-

cyclopropylet

hylamine, 3-

bromo-1-(3-

chloro-2-

pyridinyl)-1H-

pyrazole-5-

carboxylic

acid, etc.

Multi-step

process with

methanesulfo

nyl chloride in

the final

coupling step

at 0-5 °C.

27% 96.1% [1]

Synthesis of

Intermediate

B

2,3-

dichloropyridi

ne, hydrazine

hydrate,

diethyl

maleate, etc.

Multi-step

process

including

oxidation with

potassium

persulfate

and

hydrolysis.

>47% 99.69%

Final

Coupling

(Alternative)

2-amino-3-

bromo-5-

chloro-N-(1-

cyclopropylet

hyl)benzamid

e, phenyl 3-

bromo-1-(3-

chloropyridin-

2-yl)-1H-

pyrazole-5-

carboxylate

Potassium

tert-butoxide,

sodium

sulfate,

dimethyl

sulfoxide,

room

temperature,

1 h.

- -
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Conclusion
This technical guide has outlined a detailed synthetic pathway for the insecticide

cyclaniliprole. The convergent strategy allows for the efficient assembly of this complex

molecule from readily available starting materials. The provided experimental protocols and

quantitative data serve as a foundation for researchers to further optimize and adapt these

methods for their specific needs. The synthesis of cyclaniliprole showcases a range of

important organic transformations, making it an excellent case study for students and

professionals in the field of chemical synthesis. Further research into more sustainable and

cost-effective synthetic routes remains an active area of investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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